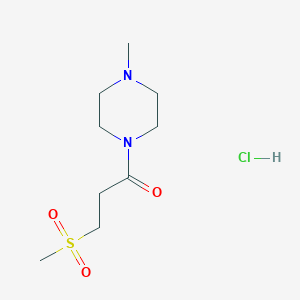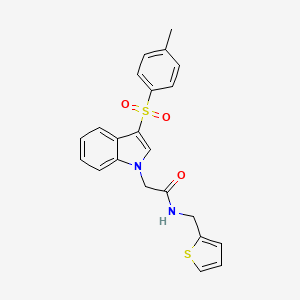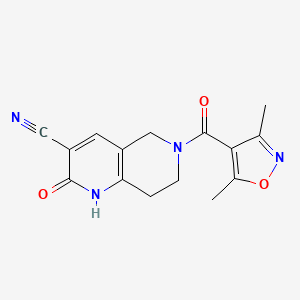
ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,3-dimethyl-1H-pyrazol-5-yl group is a common moiety in many organic compounds, including potential herbicides and pharmaceuticals . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations .
Synthesis Analysis
In one study, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance the potency of a herbicide . Another study reconsidered the synthesis of a key intermediate in the preparation of zolazepam, a tranquilizer .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve intermediate derivatization methods (IDMs) . For example, the preparation of a key intermediate in the synthesis of zolazepam involved chlorination and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
A key focus has been on the synthesis and reactivity of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate derivatives. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines yielded 3- and 5-substituted pyrazoles under conditions that allowed for selective formation of these regioisomers, showcasing the versatility of related structures in synthesizing pyrazole derivatives (Mikhed’kina et al., 2009).
Anticancer Activity
The anticancer potential of derivatives has been a significant area of investigation. Research on the starting compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and its subsequent transformation into various heterocyclic compounds has demonstrated notable anticancer activity, underscoring the therapeutic relevance of these chemical entities (Metwally, Abdelrazek, & Eldaly, 2016).
Polymorphism Studies
Polymorphism in pharmaceutical compounds is crucial for understanding their physical and chemical properties. A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the importance of polymorphism in drug development (Vogt et al., 2013).
Antimicrobial and Antifungal Activities
Compounds derived from ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate have also been evaluated for their antimicrobial and antifungal activities. For example, the synthesis of 1-substituted-3-(4'-methylphenyl)-4-n-substituted p-sulphamylbenzeneazo) pyrazolin-5-ones showcased potential as fungicides and bactericides, indicating the broad utility of these derivatives in developing new antimicrobial agents (Ahluwalia, Dutta, & Sharma, 1986).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 3-(2,5-dimethylpyrazol-3-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)11-12(8)3/h5H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRZJMYVBZWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=NN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

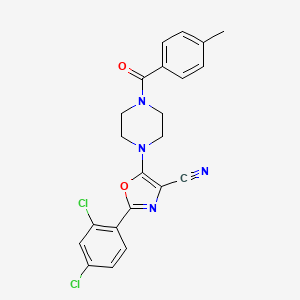
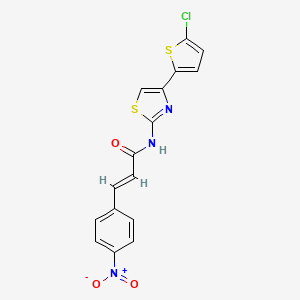

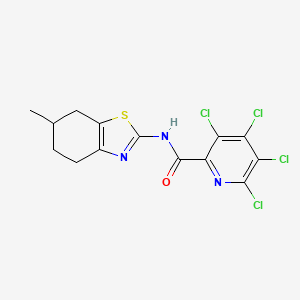
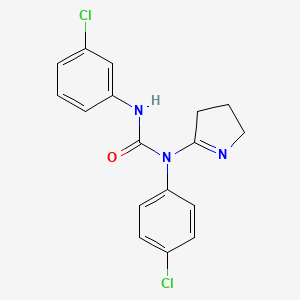
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)
![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)
methanone](/img/structure/B2991622.png)
